![molecular formula C20H19N3O4S2 B11628706 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide](/img/structure/B11628706.png)

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

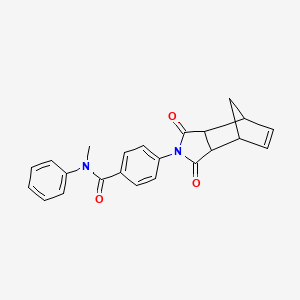

3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid ist eine komplexe organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinon-Ring, einen Pyridin-Rest und eine Dimethoxybenzyliden-Gruppe umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid beinhaltet typischerweise die Kondensation von 3,4-Dimethoxybenzaldehyd mit Thiosemicarbazid, um das entsprechende Thiosemicarbazon zu bilden. Dieser Zwischenstoff wird dann mit Chloressigsäure cyclisiert, um den Thiazolidinon-Ring zu bilden. Der letzte Schritt beinhaltet die Kupplung des Thiazolidinon-Derivats mit 2-Pyridincarbonsäure unter geeigneten Reaktionsbedingungen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese kann durch Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren auf ein größeres Maßstab hochskaliert werden, um höhere Ausbeuten und Reinheiten zu erzielen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz des Produktionsprozesses ebenfalls verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiazolidinon-Ring in einen Thiazolidin-Ring umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Pyridin-Rest oder am Thiazolidinon-Ring eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiazolidin-Derivate und substituierte Thiazolidinone.

Wissenschaftliche Forschungsanwendungen

3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt potenzielle antimikrobielle, antimykotische und antikanzerogene Aktivitäten, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin: Es laufen Forschungsarbeiten, um sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten wie Krebs und Infektionskrankheiten zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme wie Kinasen oder Proteasen durch Bindung an ihre aktiven Zentren hemmen. Diese Hemmung kann zelluläre Prozesse stören und zu den beobachteten biologischen Wirkungen führen. Darüber hinaus kann die Verbindung mit DNA oder RNA interagieren und so die Genexpression und Proteinsynthese beeinflussen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-(pyridin-2-yl)propanamide in the presence of a thiazolidinone derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazolidinone derivatives

Substitution: Substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules

Material Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.

Wirkmechanismus

The mechanism of action of 3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Pathways Involved: By affecting key signaling pathways, the compound can influence various cellular processes such as apoptosis, cell proliferation, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5Z)-5-(3,4,5-Trimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure

- 3-[(5E)-5-(2,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure

- 3-[(5E)-5-(2,3-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure

Einzigartigkeit

Was 3-[(5Z)-5-(3,4-Dimethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(Pyridin-2-yl)propanamid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Pyridin-Rests verstärkt seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, während die Dimethoxybenzyliden-Gruppe zu seiner Stabilität und Reaktivität beiträgt.

Eigenschaften

Molekularformel |

C20H19N3O4S2 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C20H19N3O4S2/c1-26-14-7-6-13(11-15(14)27-2)12-16-19(25)23(20(28)29-16)10-8-18(24)22-17-5-3-4-9-21-17/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,22,24)/b16-12- |

InChI-Schlüssel |

GDMVYVTWIBABNI-VBKFSLOCSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)

![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)

![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)

![3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)

![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)

![(5Z)-3-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628663.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628666.png)

![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11628667.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628677.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)